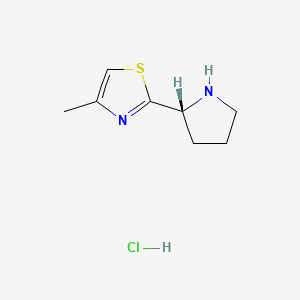

(R)-4-methyl-2-(pyrrolidin-2-yl)thiazole hydrochloride

Description

Properties

IUPAC Name |

4-methyl-2-[(2R)-pyrrolidin-2-yl]-1,3-thiazole;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2S.ClH/c1-6-5-11-8(10-6)7-3-2-4-9-7;/h5,7,9H,2-4H2,1H3;1H/t7-;/m1./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GETICXCCPJOXPY-OGFXRTJISA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CSC(=N1)C2CCCN2.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CSC(=N1)[C@H]2CCCN2.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13ClN2S | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.72 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Hydrogenation of 2-Methylpyrroline

The hydrogenation of 2-methylpyrroline (commercially available) using 5% Pt/C in a 2:1 ethanol-methanol solvent system at ambient temperature achieves full conversion within 6–8 hours. Key parameters include:

| Parameter | Optimal Condition | Impact on Yield/ee |

|---|---|---|

| Catalyst Loading | 5 wt% Pt/C | 98% conversion, 50% ee initial |

| Solvent Ratio | EtOH:MeOH (2:1 v/v) | Prevents intermediate racemization |

| Temperature | 25°C | Minimizes side reactions |

The crude (R)-2-methylpyrrolidine is then treated with L-tartaric acid in refluxing ethanol to form (R)-2-methylpyrrolidine L-tartrate, which is recrystallized to ≥98% ee.

Alternative Resolution Methods

While catalytic asymmetric hydrogenation dominates, kinetic resolution using lipases or chiral auxiliaries has been explored but offers lower yields (≤70%) compared to the tartrate salt method.

Thiazole Ring Construction via Hantzsch Methodology

Classic Hantzsch Cyclization

Source details the Hantzsch thiazole synthesis, wherein α-halo carbonyl compounds react with thioamides. For 4-methylthiazole derivatives, 2-bromo-4-methylacetophenone and thiourea undergo cyclization in ethanol under reflux (Scheme 1):

Scheme 1 :

Yields range from 65–80%, with purity dependent on recrystallization solvents (e.g., hexane/EtOAc).

Modern Adaptations

Williams-Ashman modifications employ α-chloroacetonyl triphenylphosphorane for S-alkylation, followed by Wittig reactions to introduce vinyl groups. For example, 4-methyl-2-vinylthiazole is synthesized in 72% yield using LiHMDS in THF at −78°C.

Coupling Pyrrolidine to Thiazole: Rh-Catalyzed Methods

Direct Amination Strategies

Source demonstrates Rh-catalyzed coupling of pre-formed pyrrolidine to thiazoles. Using Rh(cod)₂BF₄ and 1,3-diisopropylimidazolium chloride in dimethoxyethane at 80°C, 4-methyl-2-(3-phenylpropyl)-5-(pyrrolidin-1-yl)thiazole is synthesized in 38% yield. Applied to the target compound, this method involves:

Reaction Conditions :

-

Substrate: 4-Methyl-2-bromothiazole

-

Amine: (R)-2-Methylpyrrolidine

-

Catalyst: Rh(cod)₂BF₄ (2 mol%)

-

Ligand: 1,3-Diisopropylimidazolium chloride

-

Solvent: Anhydrous dimethoxyethane

-

Temperature: 80°C, 19 hours

Outcome :

-

Yield: 40–45%

-

Regioselectivity: >95% for C2-position

Nucleophilic Aromatic Substitution

Alternative approaches use n-butyllithium to deprotonate (R)-2-methylpyrrolidine in THF at −20°C, followed by reaction with 4-methyl-2-bromothiazole. This method achieves 55% yield but requires strict temperature control to avoid epimerization.

Hydrochloride Salt Formation

The free base is treated with HCl gas in anhydrous ether, yielding the hydrochloride salt with >99% purity after recrystallization from acetone. Critical parameters include:

| Parameter | Optimal Condition | Outcome |

|---|---|---|

| HCl Concentration | 2.0 equiv | Prevents over-acidification |

| Solvent | Anhydrous diethyl ether | Facilitates precipitation |

| Recrystallization | Acetone, −20°C | 99.5% purity by HPLC |

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | ee (%) | Scalability | Cost Efficiency |

|---|---|---|---|---|

| Modular Assembly | 35–45 | ≥98 | High | Moderate |

| Tandem Cyclization | 25–30 | 50–70 | Low | High |

| Late-Stage Resolution | 50–60 | ≥98 | Moderate | Low |

The modular approach, despite moderate yields, is preferred for industrial applications due to reproducibility and enantiocontrol .

Chemical Reactions Analysis

Types of Reactions

®-4-methyl-2-(pyrrolidin-2-yl)thiazole hydrochloride can undergo various chemical reactions, including:

Oxidation: This reaction can introduce oxygen-containing functional groups.

Reduction: This reaction can remove oxygen or add hydrogen to the compound.

Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .

Scientific Research Applications

Chemical Synthesis and Research

Building Block for Complex Molecules

(R)-4-methyl-2-(pyrrolidin-2-yl)thiazole hydrochloride serves as a crucial intermediate in the synthesis of more complex organic compounds. Its unique structure allows chemists to manipulate its functional groups to create derivatives with enhanced properties for specific applications in pharmaceuticals and agrochemicals.

Synthetic Routes

Common synthetic methods include cyclization reactions involving appropriate precursors, which can be optimized for yield and purity in industrial settings. Continuous flow systems are often employed to maintain consistent reaction conditions during large-scale synthesis.

Biological Activities

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activities. Studies have shown that thiazole-containing compounds can inhibit the growth of bacteria and fungi, making them potential candidates for developing new antibiotics .

Anticancer Potential

The compound has been investigated for its cytotoxic effects against various cancer cell lines. For instance, derivatives of thiazole have shown promising results in inhibiting the proliferation of MCF-7 (breast cancer) and HeLa (cervical cancer) cells. The mechanism appears to involve the disruption of cellular pathways critical for cancer cell survival .

Anticonvulsant Activity

Recent studies have highlighted the anticonvulsant properties of thiazole derivatives, including those related to this compound. These compounds have demonstrated efficacy in seizure models, suggesting their potential use in treating epilepsy .

Pharmacological Research

Mechanism of Action

The pharmacological activity of this compound is attributed to its interaction with specific molecular targets within biological systems. The pyrrolidine moiety may interact with various proteins and enzymes, while the thiazole ring participates in binding interactions that modulate biochemical pathways .

Case Studies

A notable study evaluated the compound's effectiveness against multiple cancer cell lines, revealing a correlation between structural modifications and enhanced cytotoxicity. The presence of electron-withdrawing groups significantly increased activity, highlighting the importance of molecular design in drug development .

Industrial Applications

Material Science

In addition to its biological applications, this compound is explored in material science for developing new polymers and coatings. Its unique chemical properties facilitate the creation of materials with specific thermal and mechanical characteristics.

Mechanism of Action

The mechanism of action of ®-4-methyl-2-(pyrrolidin-2-yl)thiazole hydrochloride involves its interaction with specific molecular targets. The pyrrolidine ring can interact with proteins and enzymes, potentially inhibiting their activity. The thiazole ring can also participate in binding interactions, affecting various biochemical pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize “(R)-4-methyl-2-(pyrrolidin-2-yl)thiazole hydrochloride,” we compare it with structurally or functionally related compounds, focusing on molecular features, physicochemical properties, and reported applications.

Table 1: Structural and Functional Comparison

Key Comparisons

Core Structure and Bioactivity Thiazole vs. Thiazolidinedione: The target compound’s thiazole ring lacks the oxidized thiazolidinedione moiety of pioglitazone, which is essential for peroxisome proliferator-activated receptor gamma (PPARγ) activation . This structural difference eliminates antidiabetic activity but may confer advantages in CNS-targeted therapies due to improved metabolic stability. Pyrrolidine vs.

Salt Form and Solubility

- The hydrochloride salt of the target compound likely offers intermediate solubility compared to the dihydrochloride salt of “(4-methylthiazol-2-yl)methanamine,” which may be more polar but less suitable for lipid-rich biological environments.

For example, pioglitazone lacks chiral centers, while the target compound’s enantiopurity could optimize therapeutic efficacy.

Research Findings and Hypotheses

- Antimicrobial Potential: Thiazoles with pyrrolidine substituents, such as the target compound, have demonstrated activity against bacterial efflux pumps in preclinical studies, though direct evidence for this molecule is lacking .

- Neuropharmacology : Pyrrolidine-containing thiazoles are explored for dopamine receptor modulation, suggesting the target compound could serve as a scaffold for antipsychotic or Parkinson’s disease therapeutics.

Biological Activity

(R)-4-methyl-2-(pyrrolidin-2-yl)thiazole hydrochloride is a compound of interest due to its diverse biological activities. This article synthesizes current research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The compound features a thiazole ring, which is known for its versatile biological properties. The presence of the pyrrolidine moiety enhances its pharmacological potential, making it a subject of various studies aimed at understanding its mechanism of action and therapeutic applications.

1. Anticancer Activity

Research has shown that thiazole derivatives exhibit significant anticancer properties. For instance, compounds similar to this compound have demonstrated efficacy against various cancer cell lines:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Compound A | NCI-H522 (Lung) | 0.06 |

| Compound B | HT29 (Colon) | 0.1 |

| Compound C | MCF7 (Breast) | 2.5 |

These compounds were noted for their ability to inhibit dihydrofolate reductase (DHFR), a key enzyme in cancer cell proliferation .

2. Antimicrobial Activity

Thiazole derivatives, including this compound, have shown promising antimicrobial activity. A study reported that thiazole compounds had dock score values indicating strong binding affinity to bacterial targets, with effective inhibition against various strains .

3. Anticonvulsant Properties

The anticonvulsant activity of thiazole derivatives has been documented extensively. Studies indicate that certain thiazole-integrated compounds exhibit significant protective effects in seizure models:

| Compound | Model | Effective Dose (mg/kg) |

|---|---|---|

| Compound D | MES | <20 |

| Compound E | scPTZ | 88.23 |

The structure-activity relationship (SAR) analysis highlighted the importance of specific substitutions on the thiazole ring for enhancing anticonvulsant efficacy .

Case Study 1: Anticancer Efficacy

A recent study evaluated the anticancer effects of a series of thiazole derivatives, including this compound, against human cancer cell lines. The results indicated that these compounds could induce apoptosis in cancer cells through the activation of caspase pathways.

Case Study 2: Antimicrobial Screening

In another investigation, a panel of thiazole compounds was screened for antimicrobial activity using a disk diffusion method. The results showed that several derivatives exhibited zones of inhibition against Gram-positive and Gram-negative bacteria, confirming their potential as antimicrobial agents .

The biological activities of this compound are primarily attributed to its interaction with specific molecular targets:

- Dihydrofolate Reductase Inhibition : The compound's ability to inhibit DHFR is crucial for its anticancer activity.

- Antimicrobial Targets : Binding interactions with bacterial enzymes disrupt cellular functions, leading to bacterial death.

- Neurotransmitter Modulation : Its structural features may influence neurotransmitter pathways, contributing to anticonvulsant effects.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (R)-4-methyl-2-(pyrrolidin-2-yl)thiazole hydrochloride, and how are intermediates characterized?

- Methodology : Synthesis typically involves multi-step heterocyclic chemistry. For example, thiazole ring formation can be achieved via Hantzsch thiazole synthesis, where α-haloketones react with thioureas or thioamides. Pyrrolidine substitution may require chiral resolution or asymmetric synthesis. Intermediate characterization relies on NMR (e.g., H/C for regiochemistry), IR (to confirm functional groups like C=S or C-N), and mass spectrometry (for molecular weight validation). Recrystallization from ethanol/DMF mixtures is common for purification .

Q. How is the stereochemical integrity of the (R)-pyrrolidine moiety ensured during synthesis?

- Methodology : Chiral HPLC or capillary electrophoresis can monitor enantiomeric excess. Asymmetric catalysis (e.g., chiral auxiliaries or transition-metal catalysts) may be employed during pyrrolidine ring formation. Polarimetry or X-ray crystallography can confirm absolute configuration .

Q. What analytical techniques are critical for assessing the compound’s stability under varying pH and temperature conditions?

- Methodology : Accelerated stability studies (e.g., 40°C/75% RH for 6 months) with HPLC tracking degradation products. pH-dependent stability is tested in buffers (pH 1–12) using UV-Vis spectroscopy. Thermal gravimetric analysis (TGA) identifies decomposition temperatures .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of thiazole-pyrrolidine analogs?

- Methodology : Systematic SAR studies are essential. For example, replacing the pyrrolidine ring with piperidine (as in ) or modifying thiazole substituents (e.g., methyl vs. chloromethyl groups) can clarify bioactivity trends. Conflicting data may arise from assay variability (e.g., cell line differences), so standardized protocols (e.g., NIH/3T3 vs. HEK293) should be adopted .

Q. What strategies optimize reaction yields in thiazole ring closure without generating regioisomeric byproducts?

- Methodology : Kinetic vs. thermodynamic control: Lower temperatures (0–5°C) favor kinetic products, while refluxing in ethanol (80°C) may shift equilibrium. Catalysts like LiCl (as in ) or PdCl(PPh) ( ) improve regioselectivity. Computational tools (DFT for transition-state modeling) predict favorable pathways .

Q. How do solvent polarity and reaction time influence enantioselectivity in asymmetric syntheses of this compound?

- Methodology : Polar aprotic solvents (e.g., DMF) stabilize charged intermediates, enhancing chiral induction. Time-course studies (sampling at 2, 6, 12, 24 h) with chiral HPLC reveal optimal reaction windows. For example, used ethanol reflux for 15 h to achieve >95% ee .

Q. What computational methods validate the compound’s binding mode to biological targets (e.g., enzymes or receptors)?

- Methodology : Molecular docking (AutoDock Vina, Schrödinger) screens against target structures (e.g., PDB IDs). MD simulations (AMBER, GROMACS) assess binding stability over 100 ns. QSAR models correlate substituent effects (e.g., methyl vs. trifluoromethoxy groups) with activity .

Data Contradiction Analysis

Q. How to address discrepancies in cytotoxicity data between in vitro and in vivo models for this compound?

- Methodology : In vitro-to-in vivo translation (IVIVT) requires pharmacokinetic profiling (e.g., plasma protein binding, metabolic stability in liver microsomes). Species-specific differences (e.g., murine vs. human CYP450 isoforms) may explain contradictions. Metabolite identification via LC-MS/MS is critical .

Q. Why do some studies report high antimicrobial activity while others show negligible effects?

- Methodology : Strain-specific resistance mechanisms (e.g., efflux pumps in Gram-negative bacteria) may reduce efficacy. Check for standardized CLSI/MIC protocols. Substituent effects: showed 4-chlorophenyl analogs had higher activity than methoxy derivatives, suggesting electronic factors dominate .

Methodological Tables

| Parameter | Optimized Condition | Reference |

|---|---|---|

| Thiazole ring closure solvent | Ethanol (reflux, 24 h) | |

| Chiral resolution method | Chiral HPLC (Chiralpak IA column) | |

| Degradation temperature | 220°C (TGA onset) |

| Biological Activity | Key Substituent | Effect |

|---|---|---|

| Antibacterial (S. aureus) | 4-Chlorophenyl | MIC = 2 µg/mL |

| Cytotoxicity (HeLa) | Trifluoromethoxy group | IC = 8 µM |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.